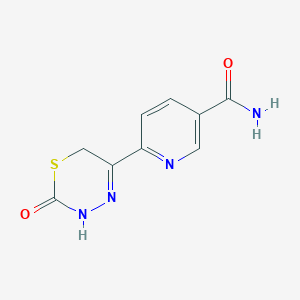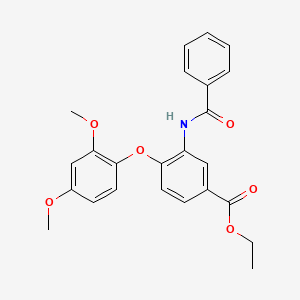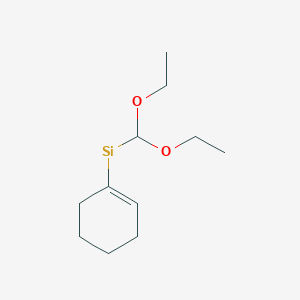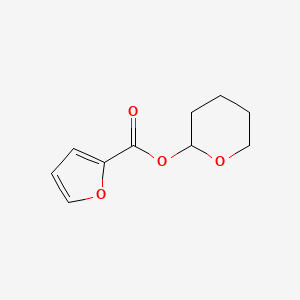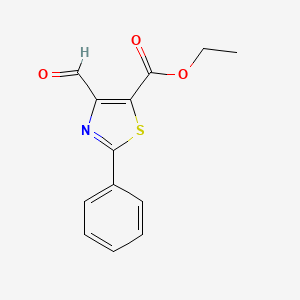
3-(Prop-1-en-2-yl)hept-5-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-1-en-2-yl)hept-5-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)hept-5-enenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of alkenes, where a nitrile group is introduced into the molecule. This reaction often requires the presence of a catalyst, such as a transition metal complex, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-1-en-2-yl)hept-5-enenitrile can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Epoxides, ketones, or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Prop-1-en-2-yl)hept-5-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Prop-1-en-2-yl)hept-5-enenitrile involves its reactivity with various chemical reagents. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bond can undergo electrophilic addition, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Shares the prop-1-en-2-yl group but differs in the presence of an azetidinone ring.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Contains a buta-1,3-dien-1-yl group instead of the hept-5-enenitrile structure.
Uniqueness
3-(Prop-1-en-2-yl)hept-5-enenitrile is unique due to its combination of a nitrile group and a double bond, which provides distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
88364-67-4 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
3-prop-1-en-2-ylhept-5-enenitrile |
InChI |
InChI=1S/C10H15N/c1-4-5-6-10(7-8-11)9(2)3/h4-5,10H,2,6-7H2,1,3H3 |
Clé InChI |
CCLLGVULJMUKEL-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(CC#N)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


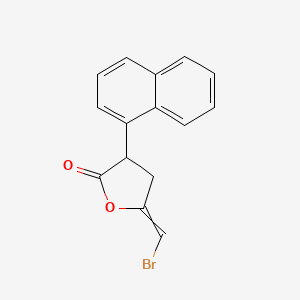
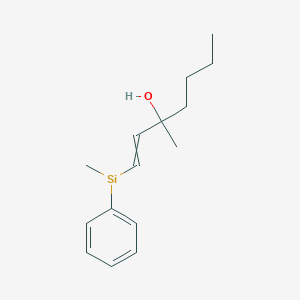
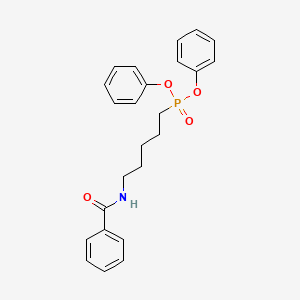
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
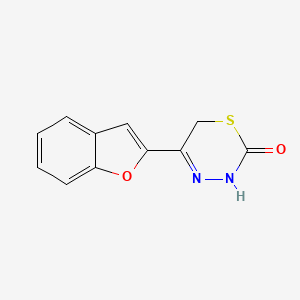
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)
